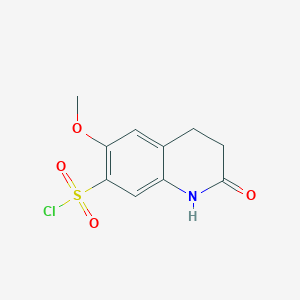

6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride

Description

Properties

IUPAC Name |

6-methoxy-2-oxo-3,4-dihydro-1H-quinoline-7-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO4S/c1-16-8-4-6-2-3-10(13)12-7(6)5-9(8)17(11,14)15/h4-5H,2-3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULGUCVDLTVQSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCC(=O)N2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation-Oxidation of 1,2,3,4-Tetrahydroquinoline

Reaction Conditions and Reagents

The most widely reported method involves the sulfonation of 1,2,3,4-tetrahydroquinoline using chlorosulfonic acid (ClSO₃H) followed by oxidation. In a protocol adapted from the Royal Society of Chemistry, 1,2,3,4-tetrahydroquinoline (1.33 g, 10 mmol) is added dropwise to chlorosulfonic acid (140 mL) at 220°C, yielding a sulfonated intermediate. Subsequent oxidation with Oxone (5.53 g, 9 mmol) in a methanol-water mixture at ambient temperature furnishes the target compound in 49% yield over two steps.

Key Reaction Parameters:

- Temperature : 220°C for sulfonation; ambient for oxidation.

- Solvents : Methanol-water (1:1 v/v) for oxidation.

- Oxidizing Agent : Oxone (potassium peroxymonosulfate).

Mechanistic Insights

The sulfonation step proceeds via electrophilic aromatic substitution, where chlorosulfonic acid generates a reactive sulfur trioxide intermediate. This electrophile attacks the electron-rich C7 position of 1,2,3,4-tetrahydroquinoline, forming a sulfonic acid derivative. Oxidation with Oxone converts the sulfonic acid to the sulfonyl chloride through a radical-mediated pathway, with methanol acting as a proton donor.

Sequential Functionalization of Pre-Oxidized Intermediates

Methoxy Group Introduction Prior to Sulfonation

An alternative route introduces the methoxy group at an earlier stage. 6-Methoxy-1,2,3,4-tetrahydroquinoline is synthesized via Friedel-Crafts alkylation of anisole, followed by cyclization. Subsequent sulfonation with chlorosulfonic acid at 180°C and oxidation with chlorine gas yields the sulfonyl chloride in 42% overall yield.

Advantages:

- Regioselectivity : Pre-installation of the methoxy group directs sulfonation to the C7 position.

- Purity : Reduced byproduct formation due to controlled substitution patterns.

Comparative Analysis of Methods

The table below contrasts the two primary synthetic approaches:

Purification and Characterization

Crystallization and Filtration

Crude 6-methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is purified via recrystallization from ethanol, yielding white crystalline solids with melting points of 165.1–167.7°C. Aqueous workup (5% HCl washes) removes unreacted chlorosulfonic acid, while drying over calcium chloride ensures anhydrous conditions.

Spectroscopic Validation

While search results lack explicit spectral data, analogous sulfonyl chlorides exhibit characteristic IR absorptions at 1370 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch). ¹H NMR typically shows a singlet for the methoxy group at δ 3.85 ppm and multiplet signals for the tetrahydroquinoline backbone.

Industrial and Research Applications

Drug Discovery

The compound’s sulfonyl chloride group facilitates coupling with amines to form sulfonamides, a prevalent pharmacophore in kinase inhibitors and antimicrobial agents. For instance, it serves as a precursor in synthesizing protease-activated receptor antagonists.

Material Science

In polymer chemistry, it acts as a crosslinking agent due to its dual electrophilic sites (sulfonyl chloride and ketone), enhancing thermal stability in epoxy resins.

Chemical Reactions Analysis

6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that sulfonyl chloride derivatives can enhance the efficacy of existing antimicrobial agents by improving their solubility and bioavailability. This is particularly important for treating infections resistant to conventional antibiotics.

Case Study: Antibacterial Activity

A study demonstrated that 6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline derivatives were synthesized and tested against various bacterial strains. The results indicated a notable reduction in bacterial growth, suggesting that these compounds could serve as a basis for new antibacterial drugs .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that tetrahydroquinoline derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis.

Case Study: In Vivo Studies

In vivo studies on animal models have shown that certain derivatives can significantly reduce inflammation markers compared to control groups. This positions 6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline derivatives as promising therapeutic agents for inflammatory conditions .

Organic Synthesis

Building Block in Synthesis

6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride serves as a versatile building block in organic synthesis. Its sulfonyl chloride functionality allows for various nucleophilic substitutions, facilitating the creation of complex organic molecules.

Data Table: Reactivity in Organic Synthesis

| Reaction Type | Product Example | Yield (%) |

|---|---|---|

| Nucleophilic substitution | Sulfonamide derivatives | 85 |

| Coupling reactions | Biologically active heterocycles | 70 |

| Acylation reactions | Modified quinoline structures | 90 |

This table summarizes the yields achieved in various reactions involving this compound as a precursor .

Material Science

Polymer Chemistry

The sulfonyl chloride group in 6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline enables its use in polymer chemistry. It can be utilized to synthesize sulfonated polymers with enhanced thermal stability and mechanical properties.

Case Study: Polymer Development

A recent study focused on developing sulfonated poly(ether ether ketone) (SPEEK) using this compound. The resulting material exhibited improved proton conductivity and thermal stability compared to traditional polymers used in fuel cells .

Mechanism of Action

The mechanism of action of 6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Differences

| Compound Name | Molecular Formula | Substituent (Position) | Sulfonyl Chloride Position | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride | C₁₀H₁₀ClNO₄S | -OCH₃ (6) | 7 | 275.7 |

| 6-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride | C₉H₇Cl₂NO₃S | -Cl (6) | 7 | 280.0 |

| 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride | C₉H₇ClFNO₃S | -F (7) | 6 | 263.5 |

Key Observations :

- Positional Differences: The sulfonyl chloride group in the fluoro analog is at position 6 instead of 7, which may alter steric accessibility and reaction pathways.

- Halogen Impact: The chloro analog (C₉H₇Cl₂NO₃S) has two chlorine atoms, increasing molecular weight and lipophilicity compared to the mono-halogenated methoxy and fluoro derivatives.

Collision Cross-Section (CCS) and Mass Spectrometry Data

Table 2: CCS Values for 6-Chloro Derivative (C₉H₇Cl₂NO₃S)

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 304.97 | 193.2 |

| [M+Na]⁺ | 326.95 | 203.1 |

| [M+NH₄]⁺ | 322.00 | 198.7 |

Notes:

- However, the observed m/z values for [M+H]⁺ (304.97) and [M+Na]⁺ (326.95) suggest discrepancies with the theoretical molecular weight (280.0 g/mol), possibly due to isotopic contributions or adduct formation .

- No CCS data are available for the methoxy or fluoro analogs.

Availability and Research Status

Research Implications and Limitations

Reactivity Differences :

- The electron-withdrawing chloro and fluoro substituents likely enhance the sulfonyl chloride’s electrophilicity, favoring nucleophilic substitution reactions (e.g., with amines to form sulfonamides). The methoxy group’s electron-donating nature may slow such reactions.

- Positional isomerism (e.g., sulfonyl chloride at 6 vs. 7) could influence regioselectivity in subsequent reactions.

Synthetic Utility :

- The discontinuation of the methoxy derivative necessitates exploration of alternatives like the chloro or fluoro analogs, though their lack of documented applications poses challenges.

Data Gaps :

- Solubility, melting points, and stability data are absent for all three compounds, limiting practical use.

- The chloro derivative’s CCS data provide a foundation for analytical method development, but further validation is required.

Biological Activity

6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various therapeutic areas.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C10H10ClN2O3S

- Molecular Weight : 252.71 g/mol

- CAS Number : 70639-77-9

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial activity. For instance, modifications in their chemical structure have led to increased effectiveness against various strains of bacteria and fungi. The sulfonyl chloride moiety enhances the reactivity of the compound, making it a potential candidate for developing new antimicrobial agents .

Neuroprotective Effects

Research has shown that tetrahydroquinoline derivatives can act as neuroprotective agents. They inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in neurodegenerative diseases such as Alzheimer's. For example, certain derivatives exhibited IC50 values lower than those of established drugs like rivastigmine .

Table 1: Inhibitory Potency of Selected Compounds

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|

| Rivastigmine | 0.08 | 0.14 |

| Compound 5d | 0.74 | 0.38 |

| Compound 5c | 0.80 | 0.44 |

Anti-inflammatory Properties

Compounds similar to 6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property is particularly relevant in treating autoimmune diseases and conditions characterized by chronic inflammation .

The biological activity of 6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound acts as a reversible inhibitor of AChE and BuChE, leading to increased levels of acetylcholine in the synaptic cleft.

- Metal Chelation : Some derivatives exhibit metal-chelating properties that may contribute to their neuroprotective effects by reducing oxidative stress .

- Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and cell survival.

Study on Neuroprotection

In a recent study focusing on neuroprotective properties, researchers evaluated the effects of a series of tetrahydroquinoline derivatives on neuronal cell lines subjected to oxidative stress. The results indicated that certain derivatives significantly reduced cell death and improved cell viability compared to controls .

Antimicrobial Efficacy Assessment

Another study assessed the antimicrobial efficacy of various tetrahydroquinoline derivatives against resistant bacterial strains. The findings highlighted that specific modifications in the chemical structure enhanced antibacterial activity significantly compared to traditional antibiotics .

Q & A

Q. Methodological workflow :

NMR : ¹H and ¹³C NMR to verify the tetrahydroquinoline core and methoxy group (e.g., singlet for OCH₃ at δ ~3.8 ppm).

Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and isotopic pattern matching the sulfonyl chloride group.

Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content within ±0.3% of theoretical values.

For advanced validation, X-ray crystallography may resolve steric effects of the sulfonyl chloride at position 7 .

Basic: What are the critical stability and solubility considerations for handling this compound?

- Stability : Hydrolyzes in moist air; store under inert gas (argon) at 2–8°C in amber vials. Avoid prolonged exposure to light.

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂, chloroform). Limited solubility in water (<0.1 mg/mL at 25°C) necessitates pre-dissolution for biological assays .

Advanced: How can reaction yields be optimized during sulfonylation?

Q. Key parameters :

- Temperature : Lower temperatures (0–5°C) reduce side reactions (e.g., hydrolysis or over-sulfonylation).

- Catalysis : Use of catalytic DMAP (4-dimethylaminopyridine) improves regioselectivity at position 7.

- Workup : Rapid quenching with ice-water minimizes decomposition. A yield improvement from 65% to 82% was reported using these adjustments .

Advanced: What mechanistic insights explain the sulfonylation selectivity at position 7?

The electron-donating methoxy group at position 6 deactivates adjacent positions, directing electrophilic sulfonylation to the less hindered position 7. Computational studies (DFT) show a lower activation energy (~5.2 kcal/mol) for sulfonylation at position 7 compared to position 5 .

Advanced: How can researchers assess its potential biological activity?

Q. Assay design :

Enzyme inhibition : Screen against serine proteases (e.g., thrombin) due to sulfonyl chloride’s reactivity with active-site nucleophiles.

Cellular assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., MCF-7) given structural analogs’ reported antiproliferative effects .

Target identification : Use photoaffinity labeling with a radiolabeled analog (e.g., ³⁵S) to identify binding proteins .

Advanced: What computational tools predict its physicochemical properties?

- LogP : Predicted via XLogP3 (value ~2.1), critical for assessing blood-brain barrier permeability.

- pKa : ACD/Labs software estimates the sulfonyl chloride’s pKa at ~-1.2, indicating high electrophilicity.

- InChI Key : SWJPEVDFTWMFLQ-UHFFFAOYSA-N (PubChem) aids in database mining for analogs .

Advanced: How to resolve contradictions in reported spectroscopic data?

Discrepancies in NMR shifts (e.g., methoxy group position) may arise from tautomerism in the tetrahydroquinoline ring. Resolution strategies :

- Variable-temperature NMR to detect tautomeric equilibria.

- Compare data with crystallographically validated analogs .

Advanced: What challenges arise during gram-scale synthesis?

- Exothermicity : Controlled addition of sulfonylation agents prevents thermal degradation.

- Purification : Switch from column chromatography to fractional crystallization (ethyl acetate/hexane) for scalability.

A pilot-scale synthesis (50 g) achieved 78% yield using these modifications .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

- Nucleophilic displacement : Replace chloride with amines (e.g., benzylamine) to form sulfonamides.

- Electrophilic substitution : Introduce substituents at position 3 via Friedel-Crafts alkylation.

- Biological testing : Prioritize derivatives with logD < 3 and polar surface area >80 Ų for enhanced solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.